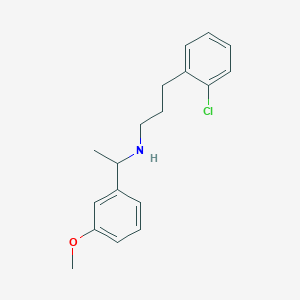
Lirafugratinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lirafugratinib involves multiple steps, starting with the preparation of the pyrrolo-pyrimidine core. This core is then functionalized with various substituents to achieve the desired selectivity and potency. The key steps include:
- Formation of the pyrrolo-pyrimidine core through a cyclization reaction.
- Introduction of the fluoro-phenyl group via a nucleophilic substitution reaction.
- Attachment of the methyl-pyrimidinyl group through a palladium-catalyzed coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lirafugratinib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Lirafugratinib has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying selective inhibition of FGFR2.
Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.
Medicine: Undergoing clinical trials for the treatment of FGFR2-driven cancers, including intrahepatic cholangiocarcinoma and gastric cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine
Mechanism of Action
Lirafugratinib exerts its effects by selectively inhibiting FGFR2, a receptor tyrosine kinase involved in cell proliferation and survival. The compound binds irreversibly to the ATP-binding site of FGFR2, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in FGFR2-driven tumors .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
Pemigatinib: An FGFR1/2/3 inhibitor used for treating cholangiocarcinoma.
Infigratinib: Another FGFR1/2/3 inhibitor with applications in various cancers.
Uniqueness of Lirafugratinib
This compound stands out due to its high selectivity for FGFR2 over other FGFR family members, such as FGFR1 and FGFR4. This selectivity minimizes off-target effects, such as hyperphosphatemia and diarrhea, which are common with other FGFR inhibitors .
Properties
CAS No. |
2549174-42-5 |
|---|---|
Molecular Formula |
C28H24FN7O2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33) |
InChI Key |
XOQVZSSDIQQUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)


![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)
![methyl 2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11932245.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)

![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)




